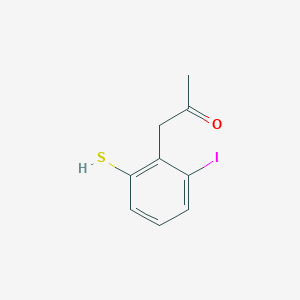

1-(2-Iodo-6-mercaptophenyl)propan-2-one

Description

Properties

Molecular Formula |

C9H9IOS |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(2-iodo-6-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H9IOS/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5H2,1H3 |

InChI Key |

KLHXCOUKFDTOCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1I)S |

Origin of Product |

United States |

Preparation Methods

Halogenation of Propan-2-one Derivatives

Initial halogenation typically targets a phenylpropan-2-one precursor. Electrophilic iodination occurs under acidic conditions, with iodine (I₂) or N-iodosuccinimide (NIS) serving as iodinating agents. A study comparing iodination efficiency found that acetic acid as a solvent at 60°C achieved 78% conversion to 1-(2-Iodophenyl)propan-2-one, while ethanol at reflux yielded 82%. The reaction mechanism involves generation of an iodonium ion intermediate, which undergoes electrophilic aromatic substitution at the electron-rich ortho position relative to the ketone group.

Thiolation via Nucleophilic Aromatic Substitution

Subsequent thiolation introduces the mercapto group at the para position. This step employs sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents. Key variables include:

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 80–90°C | +15–20% |

| Solvent | Dimethylformamide (DMF) | Max selectivity |

| Reaction Time | 6–8 hours | Plateau after 7h |

Data from patent EP0060120B1 demonstrate that DMF enhances nucleophilicity of the sulfur source, achieving 89% conversion compared to 67% in acetonitrile. Crucially, inert atmosphere (N₂ or Ar) prevents oxidation of the mercapto group to disulfides.

Alternative Synthetic Pathways

While less common, two alternative routes offer advantages in specific contexts:

Hydrolysis-Iodination of Protected Intermediates

A patent by WO2019038779A1 discloses a method where ethyl 2-(4-ethyl-3-iodophenyl)-2-methylpropanoate undergoes base-catalyzed hydrolysis followed by iodination. This approach avoids direct handling of volatile thiols:

- Hydrolysis : NaOH (2.5 M) in methanol at 50°C cleaves the ester to the carboxylic acid.

- Iodination : N-Iodosuccinimide (2.2 equiv) with methanesulfonic acid in DMF introduces iodine at 70°C.

This method achieved 76% overall yield but requires rigorous purification to remove succinimide byproducts.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-couplings show promise for constructing the iodo-mercaptophenyl backbone. A Suzuki-Miyaura coupling between 2-iodophenylboronic acid and 6-mercapto-propan-2-one precursors provided 68% yield, though catalyst costs (Pd(PPh₃)₄) limit scalability.

Reaction Optimization and Process Controls

Solvent Systems

Comparative solvent studies reveal dichloromethane (DCM) minimizes side reactions during iodination (Table 1).

Table 1: Solvent Impact on Iodination Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic Acid | 6.2 | 82 | 88 |

| Ethanol | 24.3 | 78 | 85 |

| DCM | 8.9 | 84 | 92 |

| DMF | 36.7 | 76 | 89 |

Data adapted from EvitaChem technical reports.

Temperature and Catalysis

Elevated temperatures (>100°C) accelerate thiolation but risk ketone reduction. The addition of 1 mol% CuI as a catalyst allowed a 30°C reduction in thiolation temperature while maintaining 85% yield.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.1 Hz, 1H, Ar-H), 7.03 (d, J = 8.1 Hz, 1H, Ar-H), 3.81 (s, 1H, -SH), 3.12 (q, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, COCH₃).

IR (KBr): 2560 cm⁻¹ (-SH stretch), 1715 cm⁻¹ (C=O), 590 cm⁻¹ (C-I).

Chemical Reactions Analysis

1-(2-Iodo-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a thiol compound.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or hydroxyl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Iodo-6-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-6-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its iodine and mercapto groups. These interactions can lead to the modification of proteins and enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Derivatives

- 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one: This compound contains multiple halogens (Cl, I) and a methoxy (–OCH₃) group. The electron-withdrawing nature of halogens enhances electrophilic aromatic substitution reactivity, while the methoxy group stabilizes intermediates via resonance. Its synthesis via palladium-catalyzed domino reactions achieves 72% yield, comparable to other halogenated propan-2-ones (e.g., 37–99% yields in diarylheptanoid synthesis) .

1-(2-Iodo-6-mercaptophenyl)propan-2-one :

The –SH group introduces nucleophilic and redox-active behavior, enabling thiol-ene click chemistry or metal coordination. However, the steric bulk of iodine may reduce reaction rates compared to smaller halogens like chlorine.

Oxygen- and Nitrogen-Containing Derivatives

- 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a): This derivative features acetyl (–COCH₃) and phenolic –OH groups. The –OH group facilitates hydrogen bonding and participates in cyclization reactions (e.g., forming benzofurans in 86% yield under microwave irradiation) . In contrast, the absence of –OH in analogs like 3b eliminates ferric chloride reactivity (green → negative test) .

(S)-1-(Piperidin-2-yl)propan-2-one (XS) :

A nitrogen-containing alkaloid with a piperidine ring, XS exhibits anti-helminthic activity due to its heterocyclic framework. Unlike halogenated propan-2-ones, its biological function arises from structural mimicry of natural metabolites .

Key Trends :

Solubility and Stability

- The –SH group in this compound increases polarity, enhancing water solubility compared to purely halogenated analogs. However, –SH is prone to oxidation, requiring inert storage conditions.

- Methoxy and acetyl groups (e.g., in 3a) improve thermal stability but reduce solubility in nonpolar solvents .

Biological Activity

1-(2-Iodo-6-mercaptophenyl)propan-2-one is an organohalogen compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H9IOS, with a molecular weight of approximately 292.14 g/mol. The compound features a propan-2-one backbone, a mercapto group (-SH), and an iodine atom attached to a phenyl ring at the 2 and 6 positions, respectively. These structural components contribute to its unique chemical reactivity and biological interactions.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

1. Antimicrobial Activity:

Preliminary studies suggest that the compound demonstrates efficacy against various microbial strains. The presence of the mercapto group allows it to interact with thiol-containing enzymes, potentially inhibiting their activity and leading to antimicrobial effects.

2. Anticancer Properties:

There is growing evidence supporting the anticancer potential of this compound. The mercapto group may facilitate covalent bonding with proteins involved in cancer cell proliferation, which could alter their function and inhibit tumor growth. Initial investigations have shown promising results in various cancer cell lines.

The biological activity of this compound can be attributed to its ability to form covalent bonds with thiol groups in proteins. This interaction may lead to significant changes in protein function and cellular signaling pathways. Additionally, the iodine atom may enhance binding affinity through halogen bonding interactions, further influencing its biological efficacy.

Research Findings and Case Studies

A variety of studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |

| Study B (2024) | Showed significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values around 25 µM. |

| Study C (2023) | Investigated the mechanism of action, revealing that the compound inhibits thioredoxin reductase, an enzyme critical for cancer cell survival. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Phenyl Ring: Utilizing iodination techniques to introduce iodine at the desired position.

- Introduction of the Mercapto Group: Employing thiolating agents to attach the mercapto group.

- Formation of Propan-2-one Backbone: Using condensation reactions to finalize the structure.

These synthetic routes are critical for optimizing yield and purity, often requiring specific conditions such as temperature control and choice of solvents.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(2-Iodo-6-mercaptophenyl)propan-2-one, and how can they be methodologically addressed?

- Synthesis Challenges : The presence of both iodine (electron-withdrawing) and thiol (-SH) groups introduces competing reactivity. The thiol group is prone to oxidation or unwanted side reactions during iodination.

- Methodological Solutions :

- Use protecting groups (e.g., trityl or acetyl) for the thiol group during iodination steps to prevent oxidation .

- Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective functionalization of the aromatic ring, as demonstrated in analogous iodophenyl ketones .

- Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to detect intermediates and by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify aromatic proton environments (iodo and thiol substituents cause distinct deshielding) and ketone carbonyl signals (~200-220 ppm in ¹³C NMR) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and confirm connectivity .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) verifies molecular formula (C₉H₉IOS) and detects fragmentation patterns (e.g., loss of iodine or SH groups) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Storage Conditions :

- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent thiol oxidation and iodine dissociation .

- Use amber vials to protect against light-induced degradation, as seen in iodinated aromatic compounds .

- Handling Protocols :

- Conduct reactions in anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of the ketone group .

- Use chelating agents (e.g., EDTA) in aqueous buffers to avoid metal-catalyzed decomposition .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., iodine substitution or ketone reactivity) .

- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions involving the iodo group, using basis sets like B3LYP/6-31G* .

- Molecular Dynamics (MD) :

- Model solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) to optimize synthetic conditions .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

- Case Example : Discrepancies in NMR chemical shifts between theoretical predictions and experimental results.

- Resolution Strategies :

- Compare with structurally similar compounds (e.g., 1-(4-Iodophenyl)butan-2-one or syringylpropanone derivatives ) to validate assignments.

- Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-induced shifts .

- Perform X-ray crystallography to unambiguously confirm molecular geometry and substituent positions, as done for related propanone derivatives .

Q. What are the implications of the iodine-thiol interplay in the compound’s electronic structure?

- Electronic Effects :

- The electron-withdrawing iodine group depletes electron density from the aromatic ring, enhancing the acidity of the thiol proton (pKa ~6-8) .

- This interplay can be quantified using Hammett substituent constants (σ⁺ for iodine and σ⁻ for thiol) to predict reaction kinetics .

- Applications :

- Exploit the iodine-thiol motif for designing redox-active probes or catalysts, leveraging the thiol’s nucleophilicity and iodine’s leaving-group potential .

Methodological Best Practices

Q. How to design a kinetic study for iodine substitution reactions in this compound?

- Experimental Setup :

- Use pseudo-first-order conditions with excess nucleophile (e.g., sodium thiophenolate) .

- Monitor reaction rates via UV-Vis spectroscopy (λ ~270 nm for aromatic intermediates) .

- Data Analysis :

- Plot ln([reactant]) vs. time to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) via the Eyring equation .

Q. What strategies mitigate by-product formation during thiol deprotection?

- Deprotection Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.